1-(2-Chloro-5-hydroxyphenyl)ethanone
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Overview
Description
1-(2-Chloro-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It is also known by its IUPAC name, 1-(2-chloro-5-hydroxyphenyl)ethan-1-one. This compound is a derivative of acetophenone and contains both a chloro and a hydroxy group on the aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-hydroxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-5-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(2-chloro-5-hydroxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-Chloro-5-oxophenyl)ethan-1-one.
Reduction: 1-(2-Chloro-5-hydroxyphenyl)ethanol.
Substitution: 1-(2-Amino-5-hydroxyphenyl)ethan-1-one or 1-(2-Mercapto-5-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
1-(2-Chloro-5-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group at the 4-position.
1-(2-Chloro-3-hydroxyphenyl)ethan-1-one: Hydroxy group at the 3-position.
1-(2-Chloro-5-methoxyphenyl)ethan-1-one: Methoxy group instead of hydroxy.
Uniqueness
1-(2-Chloro-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
1-(2-chloro-5-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNYFHXIRJVPGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499274 |
Source
|
Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-38-5 |
Source
|
Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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